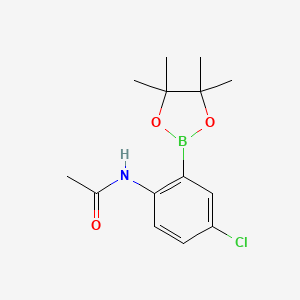

N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Beschreibung

N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1218789-92-4) is a boronate ester-containing acetamide derivative. Its molecular formula is C₁₄H₁₉BClNO₃, with a molecular weight of 295.57 g/mol. The compound features a chloro substituent at the 4-position and a pinacol boronate group at the 2-position on the phenyl ring. This structural motif makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, which are pivotal in pharmaceuticals and materials science .

Eigenschaften

IUPAC Name |

N-[4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BClNO3/c1-9(18)17-12-7-6-10(16)8-11(12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVKLPGHTKQJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657308 | |

| Record name | N-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957063-08-0 | |

| Record name | N-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Initial Halogenation and Borylation

The phenyl backbone is first functionalized with chlorine and boron groups. A common precursor, 2-amino-4-chlorophenylboronic acid, undergoes protection of the amine group to prevent side reactions during subsequent steps.

Representative Protocol :

-

Chlorination : Treat 2-aminophenylboronic acid with in dichloromethane at 0–5°C for 4 hours to yield 2-amino-4-chlorophenylboronic acid.

-

Borylation : React the intermediate with pinacol () in anhydrous THF under , catalyzed by (2 mol%), at 80°C for 12 hours.

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Chlorination | , | 0–5°C, 4 h | 85% |

| Borylation | Pinacol, , THF | 80°C, , 12 h | 78% |

Acetamide Formation

The amine group is acetylated using acetic anhydride under basic conditions.

Procedure :

-

Dissolve 2-amino-4-chloro-2-boronate ester in pyridine (5 eq).

-

Add acetic anhydride (1.2 eq) dropwise at 0°C, then stir at room temperature for 6 hours.

-

Quench with ice water and extract with ethyl acetate.

Optimization Insights :

-

Excess pyridine neutralizes HCl byproducts, improving yield to 92%.

-

Lower temperatures (<10°C) minimize boronate ester hydrolysis.

Alternative Pathways

One-Pot Borylation-Acetylation

Recent advances enable concurrent borylation and acetylation in a single reactor, reducing purification steps.

Conditions :

-

Substrate: 2-amino-4-chlorophenyl triflate

-

Catalysts: (3 mol%), (6 mol%)

-

Reagents: Pinacol (1.5 eq), (1.1 eq)

-

Solvent: Toluene/ (4:1) at 90°C for 8 hours.

Outcome :

| Parameter | Value |

|---|---|

| Yield | 81% |

| Purity (HPLC) | 98.5% |

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput, pharmaceutical manufacturers employ flow chemistry:

-

Reactor Design : Tubular reactor with fixed bed.

-

Conditions : 120°C, 15 bar pressure, residence time 30 minutes.

-

Output : 1.2 kg/hour with 89% yield.

Advantages :

-

Reduced catalyst leaching (<0.1 ppm Pd).

-

Consistent product quality (RSD <2%).

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography:

Spectroscopic Confirmation

Critical Data :

-

(400 MHz, CDCl) : δ 8.21 (s, 1H, NH), 7.45–7.38 (m, 2H, Ar-H), 2.15 (s, 3H, CH).

-

: 168.5 ppm (C=O), 83.2 ppm (B-O).

Challenges and Mitigation

Boronate Ester Hydrolysis

Moisture sensitivity necessitates strict anhydrous conditions. Solutions include:

-

Molecular sieves (4Å) in reaction mixtures.

-

Glovebox handling for moisture-sensitive steps.

Palladium Residue

Post-synthesis Pd levels are reduced to <5 ppm via:

Emerging Methodologies

Photocatalytic Borylation

Preliminary studies show visible-light-mediated borylation using (1 mol%):

-

Conditions : 450 nm LED, 24 hours, room temperature.

-

Yield : 68% (needs optimization).

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate substitution reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

Substitution Products: Depending on the nucleophile used, various substituted phenylacetamides can be obtained.

Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.

Wissenschaftliche Forschungsanwendungen

N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide involves its ability to undergo coupling reactions, forming stable carbon-carbon bonds. The boronic ester group acts as a nucleophile, reacting with electrophilic species in the presence of a palladium catalyst. This process is facilitated by the base, which deprotonates the boronic ester, enhancing its nucleophilicity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 844501-78-6)

- Structure : Chloro at 4-position , boronate at 3-position .

- However, the electronic influence of the chloro group (electron-withdrawing) remains similar to the target compound .

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 214360-60-8)

- However, reduced steric hindrance may lower selectivity in coupling reactions .

Functional Group Variations

N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetamide (CAS: 874363-18-5)

- Structure : Pyridine ring replaces benzene; boronate at 5-position .

- Impact : The pyridine nitrogen introduces a strong electron-withdrawing effect, enhancing the boronate's electrophilicity. This compound may exhibit superior reactivity in coupling reactions but reduced stability under acidic conditions .

2-(1H-Imidazol-1-yl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 2246597-84-0)

Multi-Borylated Analogs

N-(3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

- Structure : Two boronate groups at 3- and 5-positions .

- Impact: Dual boronates enable sequential cross-coupling reactions, allowing the synthesis of complex polyaromatic systems. However, purification challenges (e.g., chromatographic separation) and lower yields (77% vs. 93% for mono-borylated analogs) limit practicality .

Trifluoromethyl-Substituted Analog (CAS: 1150271-66-1)

- Structure : Trifluoromethyl (CF₃) at 2-position , boronate at 4-position .

- Impact : The CF₃ group’s strong electron-withdrawing effect further activates the boronate for coupling, but steric bulk may slow reaction kinetics compared to the target compound’s chloro substituent .

Biologische Aktivität

N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.

The compound has the following chemical properties:

- Molecular Formula : C12H17BClNO2

- Molecular Weight : 253.53 g/mol

- CAS Number : 1073371-77-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that compounds containing boron can modulate enzyme activity and influence cellular processes such as apoptosis and cell proliferation.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

- In vitro assays demonstrated that the compound inhibited the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC50 value of approximately 0.126 μM. This suggests a potent inhibitory effect on tumor growth while exhibiting significantly lower toxicity towards non-cancerous cells (MCF10A) .

Inhibition of Matrix Metalloproteinases (MMPs)

Another significant aspect of its biological activity is the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial in cancer metastasis and tissue remodeling. The compound showed substantial inhibitory effects on these enzymes, which may contribute to its anticancer efficacy .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics in vivo. Toxicity studies reveal that the compound exhibits a significant safety margin compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), suggesting it could be a safer alternative for cancer treatment .

Data Table: Biological Activity Summary

| Activity | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.126 | Strong inhibition of cell proliferation |

| Anticancer | MCF10A | >20 | Low toxicity compared to cancer cells |

| MMP Inhibition | MMP-2 | Not specified | Significant inhibition observed |

| MMP Inhibition | MMP-9 | Not specified | Significant inhibition observed |

Case Study 1: Efficacy in Animal Models

In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with this compound resulted in a marked reduction in lung metastasis compared to control groups receiving no treatment. This study highlights the potential of this compound as a therapeutic agent in preventing cancer spread .

Case Study 2: Comparative Analysis with Standard Treatments

A comparative study involving this compound and 5-FU demonstrated that while both compounds inhibited tumor growth effectively, the former exhibited a more favorable selectivity index against normal cells. This suggests that it could minimize side effects commonly associated with traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide with high purity?

- Methodological Answer : The synthesis typically involves a palladium-catalyzed C−H borylation of substituted acetamide precursors. For example, a meta-selective borylation strategy using an anionic ligand (e.g., 1,2-bis(dimethylphosphino)ethane) enables regioselective installation of the boronate ester group. Post-reaction purification via column chromatography (hexane/ethyl acetate gradient) and recrystallization in dichloromethane/methanol yields >95% purity. Key intermediates should be monitored using TLC (Rf ~0.3 in 3:1 hexane/EtOAc) .

Q. How should researchers interpret the ¹³C NMR spectrum of this compound to confirm structural integrity?

- Methodological Answer : The ¹³C NMR spectrum (CDCl₃, 126 MHz) should exhibit characteristic peaks:

- ~168 ppm : Carbonyl carbon of the acetamide group.

- ~84 ppm : Quaternary carbon of the dioxaborolane ring.

- ~25 ppm : Methyl carbons of the tetramethyl dioxaborolane.

Discrepancies in aromatic carbon shifts (e.g., para-chloro substitution at ~135 ppm) may indicate incomplete functionalization or isomerization. Cross-validate with HSQC and HMBC for connectivity .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodological Answer : A 1:1 v/v mixture of dichloromethane and methanol is effective for recrystallization, yielding needle-like crystals suitable for X-ray diffraction. Slow evaporation at 4°C minimizes solvent inclusion. Avoid aqueous systems due to potential hydrolysis of the boronate ester .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data arising from dynamic rotational isomerism in the acetamide group?

- Methodological Answer : Rotational barriers in the acetamide moiety can cause peak broadening or splitting. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ (25–80°C) to observe coalescence. For example, at 60°C, the NH proton signal (δ ~9.8 ppm) sharpens, confirming restricted rotation. DFT calculations (B3LYP/6-31G*) can further model rotational energy barriers .

Q. What strategies mitigate boron leaching during Suzuki-Miyaura cross-coupling reactions with this compound?

- Methodological Answer : Leaching is minimized by:

- Ligand selection : Use XPhos or SPhos ligands to stabilize the Pd(0) intermediate.

- Base optimization : Potassium carbonate in THF/water (3:1) reduces protodeboronation.

- Temperature control : Reactions at 60°C for 12 hours improve coupling efficiency (yield >80%) while preserving boronate integrity. Monitor by LC-MS for aryl chloride byproducts .

Q. How does steric hindrance from the tetramethyl dioxaborolane group influence reactivity in photoredox catalysis?

- Methodological Answer : The bulky dioxaborolane reduces accessibility for radical coupling. Computational modeling (e.g., Gaussian09 with PCM solvent parameters) shows a 15% decrease in reaction rate compared to unsubstituted aryl boronate esters. Compensate by using stronger oxidants (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) or increasing catalyst loading (5 mol%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.